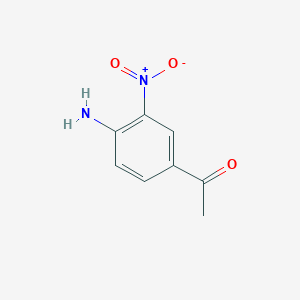

1-(4-Amino-3-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-amino-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXVSPCPGWULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468977 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-42-4 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of chemical workflows and properties.

Core Chemical Identity and Physical Properties

This compound, also known by synonyms such as 4-Amino-3-nitroacetophenone and 4-Acetyl-2-nitroaniline, is a substituted aromatic ketone.[1] Its core structure consists of an acetophenone scaffold with an amino group and a nitro group attached to the phenyl ring.

Compound Identification

Clear identification of this chemical is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1432-42-4 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| InChI Key | VEIXVSPCPGWULB-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and solubility of a compound are fundamental to its handling, formulation, and reaction setup. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, the properties of the closely related compound 1-(4-aminophenyl)ethanone suggest it has low solubility in water but is generally soluble in organic solvents like ethanol and acetone.[2]

| Property | Value |

| Melting Point | 148-149 °C |

| Boiling Point | 336.9 °C at 760 mmHg |

| Vapor Pressure | 0 mmHg at 25°C |

| Appearance | Not specified, but related compounds are typically crystalline solids. |

Spectroscopic and Safety Data

Spectroscopic data is essential for the structural confirmation of the molecule. While a comprehensive public database of spectra for this specific compound is not available, typical spectral characteristics can be inferred from its structure. Safety information is critical for proper handling and risk assessment.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Signals corresponding to the acetyl methyl protons (singlet), aromatic protons (in the aromatic region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and amino protons (a broad singlet).

-

¹³C NMR: Resonances for the carbonyl carbon, methyl carbon, and six distinct aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ketone), N-O stretching (nitro group), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Hazard Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are advised.

Chemical Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its application as a synthetic intermediate.

Synthetic Pathway

A common and logical route to synthesize this compound is through the electrophilic nitration of 1-(4-aminophenyl)ethanone (4-aminoacetophenone). The amino group is a strong activating group and is ortho-, para-directing. To control the reaction and prevent over-oxidation or unwanted side products, the amino group is typically first protected, for example, by acetylation. The acetylated compound is then nitrated, and finally, the protecting group is removed.

The following diagram illustrates the logical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration of 4-Aminoacetophenone

Materials:

-

1-(4-Aminophenyl)ethanone (4-aminoacetophenone)

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Protection of the Amino Group:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 1-(4-aminophenyl)ethanone in glacial acetic acid.

-

Add 1.1 mole equivalents of acetic anhydride to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

-

Collect the precipitated solid (N-(4-acetylphenyl)acetamide) by vacuum filtration, wash with cold water, and dry.

-

-

Nitration:

-

Carefully add the dried N-(4-acetylphenyl)acetamide in portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at a low temperature for a few hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Collect the resulting precipitate (N-(4-acetyl-2-nitrophenyl)acetamide) by vacuum filtration and wash thoroughly with water until the washings are neutral.

-

-

Deprotection (Hydrolysis):

-

Suspend the crude nitrated product in a mixture of ethanol and a mineral acid (e.g., HCl).

-

Heat the mixture to reflux until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by its four key functional components: the aromatic primary amine, the nitro group, the acetyl group (ketone), and the substituted benzene ring. These groups allow for a variety of chemical transformations, making it a versatile intermediate.

Caption: Reactivity map of this compound.

-

Amino Group: The primary aromatic amine can undergo diazotization followed by Sandmeyer reactions to introduce a variety of functional groups. It can also be acylated or alkylated.

-

Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which would yield a diamino-substituted acetophenone. This transformation is fundamental in the synthesis of many heterocyclic compounds.

-

Ketone Group: The acetyl group's carbonyl can be reduced to a secondary alcohol. The alpha-protons are acidic and can participate in condensation reactions.

-

Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution, although the deactivating effect of the nitro and acetyl groups makes such reactions less favorable.

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of more complex molecules. A notable application is its use as a reagent in the synthesis of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The structural motifs present in this molecule are common in medicinal chemistry, suggesting its potential as an intermediate for a range of biologically active compounds. A related compound, 1-(4-(Methylamino)-3-nitrophenyl)ethanone, is utilized in pharmaceutical development, highlighting the value of this structural class of molecules.[1]

Due to the presence of multiple reactive sites, this compound is a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of kinase inhibitors and other targeted therapies where substituted anilines are a common feature. No direct involvement in specific biological signaling pathways has been documented for this molecule itself; its role is primarily as a synthetic intermediate.

References

Technical Guide: Structural Analysis and Characterization of 1-(4-Amino-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-nitrophenyl)ethanone, also known as 4-Amino-3-nitroacetophenone, is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its molecular structure, featuring an aminophenyl moiety functionalized with a nitro group and an acetyl group, provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, a proposed synthetic protocol, and detailed methodologies for its spectroscopic analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1432-42-4 | [1][2] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [1] |

| InChI Key | VEIXVSPCPGWULB-UHFFFAOYSA-N | [3] |

| Appearance | Solid | |

| Purity | Typically available at ≥95% |

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 4-aminoacetophenone. The amino group is first protected by acetylation to direct the nitration to the position ortho to the amino group and to prevent oxidation of the amino group. The acetyl protecting group is then removed by hydrolysis to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Acetylation of 4-Aminoacetophenone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equiv.) in pyridine.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 equiv.) dropwise with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-acetamidoacetophenone.

Step 2: Nitration of 4-Acetamidoacetophenone

-

To a flask containing concentrated sulfuric acid, cool it to 0-5 °C in an ice-salt bath.

-

Slowly add 4-acetamidoacetophenone (1 equiv.) in portions while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-acetamido-3-nitroacetophenone.

Step 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone

-

In a round-bottom flask, suspend 4-acetamido-3-nitroacetophenone (1 equiv.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Structural Analysis and Characterization

The structural elucidation of a newly synthesized compound like this compound is a systematic process involving various spectroscopic techniques.

Caption: General workflow for the structural characterization of a chemical compound.

Spectroscopic Data

4.1.1 ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 |

| ~7.8 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~6.0 | br s | 2H | -NH₂ |

| ~2.5 | s | 3H | -COCH₃ |

4.1.2 ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~197 | C=O |

| ~150 | C-4 |

| ~135 | C-2 |

| ~132 | C-6 |

| ~130 | C-3 |

| ~120 | C-1 |

| ~115 | C-5 |

| ~26 | -COCH₃ |

4.1.3 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Assignment |

| 3450 - 3300 | N-H stretch (amine) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| 1620 - 1580 | N-H bend (amine) |

| ~1530 and ~1350 | N-O stretch (nitro, asymmetric and symmetric) |

4.1.4 Mass Spectrometry (MS)

| m/z (Predicted) | Assignment |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 134 | [M - NO₂]⁺ |

| 120 | [M - COCH₃ - H]⁺ |

| 43 | [COCH₃]⁺ |

Experimental Protocols: Spectroscopy

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions against their mass-to-charge (m/z) ratio. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.

-

Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain further structural information.

Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of aminoacetophenone derivatives has been investigated for various pharmacological properties. For instance, derivatives of 4-aminoacetophenone have been explored for their potential as anticancer and antimicrobial agents[4][5]. The presence of the nitro group in the target molecule could also modulate its biological activity, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the structural analysis and characterization of this compound. While direct experimental spectroscopic data remains scarce in public literature, this document offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The provided protocols and predictive data serve as a valuable starting point for researchers working with this compound, facilitating its synthesis, purification, and structural confirmation, and enabling its further application in the development of novel chemical entities.

References

- 1. 4-Amino-3-nitroacetophenone | 1432-42-4 | FA11486 [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. 1-(4-Amino-3-nitrophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone (CAS: 1432-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1432-42-4, chemically known as 1-(4-Amino-3-nitrophenyl)ethanone. This document is intended to be a vital resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental methodologies, and visual workflows to facilitate a thorough understanding of this compound's fundamental characteristics.

Chemical Identity

-

CAS Number: 1432-42-4

-

IUPAC Name: this compound

-

Synonyms: 4-Amino-3-nitroacetophenone, 4-Acetyl-2-nitroaniline

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical development. The following tables summarize the key quantitative data for this compound.

Summary of Quantitative Data

| Property | Value | Unit | Source(s) |

| Melting Point | 148 - 149 | °C | [1][3] |

| Boiling Point | 336.898 | °C (at 760 mmHg) | [1] |

| Density | 1.334 | g/cm³ | [1] |

| pKa (Predicted) | -2.97 ± 0.10 | [1] | |

| LogP | 2.484 | [1] | |

| Vapor Pressure | 0 | mmHg (at 25°C) | [1] |

| Flash Point | 157.551 | °C | [1] |

Solubility Profile

While specific quantitative solubility data is limited, the general solubility profile can be inferred from its structure. As an aromatic ketone with polar amino and nitro groups, it is expected to be soluble in many organic solvents. Its solubility in aqueous solutions is likely to be low.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[4][5]

-

Procedure:

-

A small, finely powdered sample of the compound is introduced into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

-

Diagram of Experimental Workflow:

Workflow for Melting Point Determination

Boiling Point Determination (Capillary Method)

For high-boiling point liquids or small sample amounts, the capillary method is suitable.

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band or wire to attach the test tube to the thermometer.[1][6]

-

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

-

Diagram of Experimental Workflow:

Workflow for Boiling Point Determination

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterization.

-

Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

The compound is classified as soluble, partially soluble, or insoluble.

-

-

Diagram of Logical Relationships in Solubility Testing:

Solubility Testing Logic

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, a series of buffers covering a range of pH values.

-

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).

-

A series of solutions are prepared in buffers of known pH, maintaining a constant concentration of the compound.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.

-

-

Diagram of Signaling Pathway for pKa Determination:

Workflow for Spectrophotometric pKa Determination

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are mixed in a separatory funnel in a defined volume ratio and shaken until equilibrium is reached (typically for several hours).[8]

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

-

Diagram of Experimental Workflow for LogP Determination:

Workflow for Shake-Flask LogP Determination

Conclusion

This technical guide has provided a detailed summary of the core physicochemical properties of this compound (CAS 1432-42-4). The tabulated data, coupled with the generalized experimental protocols and visual workflows, offer a robust foundation for researchers and scientists working with this compound. A thorough understanding of these properties is essential for predicting the behavior of this molecule in both chemical and biological systems, thereby guiding its application in research and development.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3-nitroacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Amino-3-nitroacetophenone, a chemical compound of interest in various research and development applications.

Core Physicochemical Data

The fundamental molecular properties of 4-Amino-3-nitroacetophenone are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C8H8N2O3 | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][2][4] |

| CAS Number | 1432-42-4 | [1][2][3][4] |

Experimental Protocols

Physicochemical Property Determination Workflow

The following diagram illustrates the logical workflow from the chemical's nomenclature to the determination of its key molecular properties. This process is fundamental in cheminformatics and computational chemistry.

Caption: Workflow from chemical name to molecular properties.

References

Spectroscopic data for 1-(4-Amino-3-nitrophenyl)ethanone (¹H NMR, ¹³C NMR, IR, Mass)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the available spectroscopic data for the compound 1-(4-Amino-3-nitrophenyl)ethanone, also known as 4-amino-3-nitroacetophenone. This compound is of interest in various fields of chemical research and drug development. A comprehensive collection of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is crucial for its unambiguous identification, purity assessment, and structural elucidation.

Despite a thorough search of scientific literature and chemical databases, a complete and consolidated set of experimental spectroscopic data for this compound could not be located in a single source. Therefore, this guide presents a compilation of available data for the target compound and structurally related molecules to serve as a valuable reference. The experimental protocols provided are general methodologies commonly employed for the spectroscopic analysis of organic compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Compound |

| Data not available | This compound |

To provide a reference, the ¹H NMR data for the related compound 4'-Aminoacetophenone is presented below:

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 7.85 | d | 8.8 | H-2, H-6 (Aromatic) |

| 6.65 | d | 8.8 | H-3, H-5 (Aromatic) |

| 3.85 | s | - | NH₂ |

| 2.50 | s | - | CH₃ (Acetyl) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment | Compound |

| Data not available | This compound |

To provide a reference, the ¹³C NMR data for the related compound 4'-Aminoacetophenone is presented below:

| Chemical Shift (δ) [ppm] | Assignment |

| 196.5 | C=O |

| 151.4 | C-4 (Aromatic) |

| 130.6 | C-2, C-6 (Aromatic) |

| 128.8 | C-1 (Aromatic) |

| 113.8 | C-3, C-5 (Aromatic) |

| 26.2 | CH₃ (Acetyl) |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Compound |

| Data not available | This compound |

Characteristic IR absorption ranges for functional groups present in this compound are provided below as a reference:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretch (Amino group) |

| 1680 - 1660 | C=O stretch (Aryl ketone) |

| 1550 - 1490 | N-O asymmetric stretch (Nitro group) |

| 1360 - 1320 | N-O symmetric stretch (Nitro group) |

| 1600 - 1450 | C=C stretch (Aromatic ring) |

Mass Spectrometry (MS) Data

| m/z | Ion | Compound |

| 180.06 | [M]⁺ | This compound |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule. The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Dual Reactivity of 4-Amino-3-nitroacetophenone: A Technical Guide for Drug Development Professionals

An in-depth exploration of the amino and nitro functionalities in the versatile synthetic intermediate, 4-Amino-3-nitroacetophenone, this guide provides critical data and experimental insights for researchers and scientists in the field of drug discovery and development.

This technical document delves into the chemical reactivity of the amino and nitro groups of 4-Amino-3-nitroacetophenone, a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of an activating amino group and a deactivating nitro group on the acetophenone core creates a molecule with a rich and varied chemical landscape, offering a plethora of opportunities for synthetic transformations. Understanding the interplay of these functional groups is paramount for the rational design of novel therapeutics and complex molecular architectures.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-Amino-3-nitroacetophenone

| Property | Value | Reference |

| CAS Number | 1432-42-4 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Melting Point | 148-149 °C | [3] |

| Boiling Point | 336.9±22.0 °C (Predicted) | [3] |

| pKa (Predicted) | -2.97±0.10 (for the conjugate acid of the amino group) | [2] |

Table 2: Representative Spectroscopic Data of Related Acetophenone Derivatives

| Spectroscopic Technique | Compound | Key Peaks/Shifts |

| ¹H NMR | m-Nitroacetophenone | Aromatic protons typically appear downfield due to the electron-withdrawing nitro group.[4] |

| p-Aminoacetophenone | Aromatic protons ortho to the amino group are shifted upfield due to its electron-donating nature.[5] | |

| ¹³C NMR | m-Nitroacetophenone | The carbon attached to the nitro group is significantly deshielded.[4] |

| p-Aminoacetophenone | The carbon attached to the amino group is shielded.[6] | |

| IR Spectroscopy | m-Nitroacetophenone | Strong C=O stretch (~1690 cm⁻¹), characteristic NO₂ stretches (~1530 and 1350 cm⁻¹).[7] |

| p-Aminoacetophenone | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹). |

Reactivity of the Functional Groups

The chemical behavior of 4-Amino-3-nitroacetophenone is dominated by the electronic effects of its amino and nitro substituents. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. Their presence on the same aromatic ring results in a nuanced reactivity profile.

The Amino Group: A Nucleophilic Center and an Ortho-, Para-Director

The primary amino group in 4-Amino-3-nitroacetophenone is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular scaffolds.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of Schiff bases. However, the electron-withdrawing effect of the adjacent nitro group and the acetyl group on the ring can modulate this nucleophilicity.

-

Diazotization: A cornerstone reaction of primary aromatic amines, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, enabling the introduction of halogens, cyano, hydroxyl, and other functional groups.

-

Directing Effects in Electrophilic Aromatic Substitution: As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho and para to it. In the case of 4-Amino-3-nitroacetophenone, the position ortho to the amino group (C5) and the position para to the amino group (which is substituted by the acetyl group) are activated. However, the strong deactivating effect of the nitro group at the meta position to the amino group (C3) and the steric hindrance from the acetyl group will significantly influence the regioselectivity of such reactions.

The Nitro Group: An Electron-Withdrawing Moiety and a Site for Reduction

The nitro group profoundly influences the electronic properties of the aromatic ring and serves as a synthetic handle for the introduction of an amino group through reduction.

-

Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted acetophenone. It also increases the acidity of the methyl protons of the acetyl group.

-

Reduction to an Amine: The most significant and widely utilized reaction of the nitro group is its reduction to a primary amine. This transformation is a key step in the synthesis of many pharmaceutical compounds. A variety of reducing agents can be employed, offering different levels of chemoselectivity. For instance, selective reduction of the nitro group in the presence of the ketone functionality is often achievable. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reduction (e.g., using Sn/HCl, Fe/HCl, or sodium dithionite). Kinetic studies on the hydrogenation of nitroacetophenones have shown the reaction to be influenced by factors such as catalyst type, temperature, and pressure.[8][9]

Logical Reaction Pathways

The interplay between the amino and nitro groups allows for strategic synthetic planning. The following diagram illustrates the logical flow of key transformations starting from 4-Amino-3-nitroacetophenone.

Caption: Key reaction pathways of 4-Amino-3-nitroacetophenone.

Experimental Protocols

The following are detailed methodologies for key reactions involving functional groups analogous to those in 4-Amino-3-nitroacetophenone. These protocols can be adapted for the target molecule with appropriate modifications.

Protocol 1: Selective Reduction of the Nitro Group

This protocol is adapted from the reduction of m-nitroacetophenone and can be used as a starting point for the selective reduction of the nitro group in 4-Amino-3-nitroacetophenone to yield 3,4-diaminoacetophenone.

Materials:

-

4-Amino-3-nitroacetophenone

-

Granulated Tin

-

Concentrated Hydrochloric Acid (HCl)

-

40% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Amino-3-nitroacetophenone (1 equivalent) and granulated tin (2.5-3 equivalents).

-

Add a mixture of concentrated HCl and water (e.g., a 1:2 v/v ratio).

-

Heat the mixture to reflux with vigorous stirring for 1.5-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 40% NaOH solution to the cooled reaction mixture with stirring until the solution is basic and the tin salts precipitate.

-

Filter the mixture to remove the tin salts and wash the precipitate with water.

-

The aqueous filtrate containing the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-diaminoacetophenone.

-

The product can be further purified by recrystallization.

Protocol 2: Diazotization of the Amino Group and Subsequent Sandmeyer Reaction

This protocol outlines the diazotization of an aromatic amine and its subsequent conversion to a halogenated derivative. It can be adapted for 4-Amino-3-nitroacetophenone.

Materials:

-

4-Amino-3-nitroacetophenone

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Deionized Water

-

Ice

-

Beakers and flasks

-

Stirring apparatus

Procedure: Part A: Diazotization

-

Dissolve 4-Amino-3-nitroacetophenone (1 equivalent) in a mixture of concentrated HCl and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C.

-

Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution or slurry of the copper(I) halide (e.g., CuCl) in concentrated HCl.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) halide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Reactivity Landscape: An Overview

The following diagram provides a visual summary of the reactivity of the different components of the 4-Amino-3-nitroacetophenone molecule.

Caption: Reactivity map of 4-Amino-3-nitroacetophenone.

Conclusion

4-Amino-3-nitroacetophenone presents a fascinating case study in the manipulation of functional group reactivity. The presence of both a strongly activating amino group and a strongly deactivating nitro group on the same aromatic scaffold allows for a high degree of synthetic flexibility. For drug development professionals, a thorough understanding of the reactivity of these groups is essential for the design of efficient and regioselective synthetic routes to novel and complex molecules. The ability to selectively transform either the amino or the nitro group, or to leverage their combined electronic influence on the aromatic ring, makes 4-Amino-3-nitroacetophenone a valuable building block in the pursuit of new therapeutic agents.

References

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1432-42-4 CAS MSDS (4-AMINO-3-NITRO-ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Solubility profile of 1-(4-Amino-3-nitrophenyl)ethanone in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(4-Amino-3-nitrophenyl)ethanone in Common Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected solubility profile of this compound. To date, a thorough search of scientific literature has not revealed specific quantitative solubility data for this compound. The information presented herein is based on established physicochemical principles and detailed solubility data available for the structurally analogous compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone.

Introduction

This compound is a substituted acetophenone derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide aims to provide a detailed analysis of its expected solubility profile, supported by experimental data from closely related molecules and a comprehensive description of the standard experimental methodology for solubility determination.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring an amino group, a nitro group, and a ketone functional group on a benzene ring, suggests a moderate to good solubility in polar organic solvents. The presence of the amino and nitro groups, capable of hydrogen bonding, will significantly influence its interaction with solvent molecules.

It is anticipated that the solubility of this compound will be highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, and in polar protic solvents such as methanol and ethanol. The solubility is expected to be lower in less polar solvents like ethyl acetate and toluene, and minimal in nonpolar solvents such as cyclohexane.

Solubility Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the mole fraction solubility (x) of two closely related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in a range of common organic solvents at various temperatures. This data is extracted from the work of Chen et al. (2020)[1]. The presence of the amino group in this compound is expected to increase its polarity and hydrogen bonding capability, likely leading to higher solubility in polar solvents compared to these analogues.

Table 1: Mole Fraction Solubility (x) of 1-(3-Nitrophenyl)ethanone in Various Solvents at Different Temperatures (K)[1]

| Temperature (K) | Methanol (103x) | Ethanol (103x) | n-Propanol (103x) | Isopropanol (103x) | Acetone (103x) | Acetonitrile (103x) | Ethyl Acetate (103x) | Toluene (103x) | Cyclohexane (105x) |

| 278.15 | 3.08 | 3.80 | 4.55 | 5.08 | 24.32 | 16.55 | 11.21 | 6.45 | 1.23 |

| 283.15 | 3.78 | 4.67 | 5.59 | 6.24 | 29.89 | 20.33 | 13.78 | 7.92 | 1.51 |

| 288.15 | 4.64 | 5.74 | 6.87 | 7.67 | 36.72 | 25.00 | 16.93 | 9.73 | 1.85 |

| 293.15 | 5.70 | 7.05 | 8.44 | 9.42 | 45.13 | 30.73 | 20.81 | 11.96 | 2.27 |

| 298.15 | 6.99 | 8.66 | 10.37 | 11.57 | 55.45 | 37.76 | 25.57 | 14.70 | 2.79 |

| 303.15 | 8.58 | 10.64 | 12.74 | 14.22 | 68.13 | 46.40 | 31.42 | 18.06 | 3.43 |

| 308.15 | 10.54 | 13.07 | 15.65 | 17.47 | 83.70 | 57.01 | 38.61 | 22.20 | 4.21 |

| 313.15 | 12.94 | 16.06 | 19.23 | 21.46 | 102.8 | 69.99 | 47.44 | 27.28 | 5.17 |

| 318.15 | 15.89 | 19.73 | 23.63 | 26.37 | 126.3 | 86.00 | 58.28 | 33.52 | 6.35 |

Table 2: Mole Fraction Solubility (x) of 1-(4-Nitrophenyl)ethanone in Various Solvents at Different Temperatures (K)[1]

| Temperature (K) | Methanol (103x) | Ethanol (103x) | n-Propanol (103x) | Isopropanol (103x) | Acetone (103x) | Acetonitrile (103x) | Ethyl Acetate (103x) | Toluene (103x) | Cyclohexane (105x) |

| 278.15 | 2.53 | 3.14 | 3.76 | 4.19 | 20.12 | 13.70 | 9.27 | 5.34 | 1.02 |

| 283.15 | 3.12 | 3.86 | 4.62 | 5.15 | 24.72 | 16.82 | 11.40 | 6.56 | 1.25 |

| 288.15 | 3.83 | 4.75 | 5.68 | 6.33 | 30.38 | 20.68 | 14.01 | 8.06 | 1.54 |

| 293.15 | 4.71 | 5.83 | 6.98 | 7.78 | 37.33 | 25.41 | 17.22 | 9.90 | 1.89 |

| 298.15 | 5.78 | 7.16 | 8.57 | 9.56 | 45.87 | 31.23 | 21.16 | 12.17 | 2.32 |

| 303.15 | 7.10 | 8.80 | 10.53 | 11.74 | 56.37 | 38.37 | 25.99 | 14.95 | 2.85 |

| 308.15 | 8.72 | 10.81 | 12.94 | 14.43 | 69.25 | 47.14 | 31.93 | 18.37 | 3.50 |

| 313.15 | 10.71 | 13.28 | 15.90 | 17.73 | 85.08 | 57.92 | 39.23 | 22.57 | 4.30 |

| 318.15 | 13.16 | 16.32 | 19.54 | 21.79 | 104.5 | 71.15 | 48.19 | 27.73 | 5.28 |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "isothermal saturation method" is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.[1]

Principle of the Isothermal Saturation Method

This method involves preparing a supersaturated solution of the solute in the solvent at a constant temperature. The mixture is agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is carefully separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Materials and Apparatus

-

Solute: this compound (of high purity)

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMF) of analytical grade.

-

Equipment:

-

Thermostatic water bath with temperature control (±0.1 K)

-

Jacketed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a jacketed glass vial.

-

Equilibration: The vials are sealed and placed in a thermostatic water bath set to the desired temperature. The solutions are continuously agitated using a magnetic stirrer for a sufficient time (typically 24-48 hours) to reach solid-liquid equilibrium.

-

Phase Separation: After equilibration, stirring is stopped, and the vials are left undisturbed for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. The sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: The collected sample is weighed and then diluted with a suitable mobile phase for analysis. The concentration of this compound in the diluted sample is determined using a validated HPLC method.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]

where:

-

msolute is the mass of the solute in the sample

-

Msolute is the molar mass of the solute

-

msolvent is the mass of the solvent in the sample

-

Msolvent is the molar mass of the solvent

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

Caption: Experimental workflow for the isothermal saturation method.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct experimental data for the solubility of this compound is not currently available in the public domain, a strong predictive understanding can be derived from its molecular structure and comparative data from analogous compounds. It is anticipated to be most soluble in polar organic solvents, with solubility increasing with temperature. For precise quantitative data, the isothermal saturation method, as detailed in this guide, provides a robust and reliable experimental protocol. This information is crucial for the successful application of this compound in research and development.

References

A Technical Guide to 1-(4-Amino-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Purity, and Synthetic Applications

This technical guide provides a comprehensive overview of 1-(4-Amino-3-nitrophenyl)ethanone (CAS No. 1432-42-4), a key building block for pharmaceutical and chemical synthesis. This document details its commercial availability, typical purity grades, physicochemical properties, and provides illustrative experimental protocols for its application in the synthesis of heterocyclic scaffolds and for its purity determination.

Commercial Availability and Purity Grades

This compound, also known as 4-Amino-3-nitroacetophenone, is readily available from a range of commercial suppliers. The compound is typically offered in research quantities, with purities generally ranging from 95% to higher than 98%. Below is a summary of representative suppliers and their offered purity grades.

| Supplier | Stated Purity | Notes |

| Sigma-Aldrich | 98% | Available through their Fluorochem partner brand.[1][2] |

| CymitQuimica | 98% | Offered under the Fluorochem brand.[3] |

| LookChem | 95%, 96%, 97% | Lists multiple suppliers with varying purities.[4] |

| Ramidus | 95% | |

| J&W Pharmlab | 96% | As listed on LookChem.[4] |

| Chemcia Scientific | 95% | As listed on LookChem.[4] |

| Crysdot | 95+% | As listed on LookChem.[4] |

| Parchem | Not specified | Specialty chemical supplier.[5] |

| Biosynth | Not specified | Supplier of building blocks for pharmaceutical testing.[6] |

| Taizhou Zhenyu Biotech Co.,LTD | Not specified | Manufacturer and supplier.[7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various supplier and chemical database sources.

| Property | Value |

| CAS Number | 1432-42-4 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 148-149 °C |

| Boiling Point | 336.9 °C (Predicted) |

| Density | 1.333 g/cm³ (Predicted) |

| Solubility | Soluble in polar organic solvents. |

| Storage Temperature | 2-8°C recommended by some suppliers. |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds that form the core of many pharmaceutical agents. The presence of an amino group, a nitro group, and a ketone functionality allows for a variety of chemical transformations. A key synthetic utility involves the reduction of the nitro group to a second amino group, yielding a substituted o-phenylenediamine. This diamine can then undergo cyclization reactions to form important heterocyclic systems such as benzimidazoles and quinoxalines.

General Workflow for API Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical Active Pharmaceutical Ingredient (API) starting from this compound. This workflow involves a reduction step, followed by the formation of a heterocyclic core, and a final functionalization step.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

This protocol describes a representative procedure for the synthesis of a 2-substituted benzimidazole, a common scaffold in medicinal chemistry. The first step involves the reduction of this compound to 1-(3,4-diaminophenyl)ethanone. The resulting diamine is then condensed with an aromatic aldehyde.

Step 1: Reduction of this compound

-

To a solution of this compound (1.80 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add tin(II) chloride dihydrate (11.3 g, 50 mmol).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (10 mL) dropwise.

-

Continue refluxing for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3,4-diaminophenyl)ethanone.

Step 2: Synthesis of the Benzimidazole Derivative

-

Dissolve the crude 1-(3,4-diaminophenyl)ethanone (1.50 g, 10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (40 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture at reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quality Control and Purity Assessment

Ensuring the purity of starting materials and intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds like this compound.

General Workflow for Purity Assessment

The following diagram illustrates a general workflow for the analytical quality control and purity assessment of a chemical substance.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection. This method is based on established procedures for the analysis of nitroaromatic compounds.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water (both HPLC grade), with 0.1% formic acid added to both to improve peak shape.

-

Gradient Program:

-

0-5 min: 20% Acetonitrile

-

5-20 min: 20% to 80% Acetonitrile

-

20-25 min: 80% Acetonitrile

-

25-26 min: 80% to 20% Acetonitrile

-

26-30 min: 20% Acetonitrile (equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

2. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of about 1 mg/mL. Further dilute as necessary.

-

Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure the baseline is stable and free of interfering peaks.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Record the chromatograms for both the standard and the sample.

-

The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

This technical guide provides essential information for researchers and professionals working with this compound. By understanding its commercial landscape, properties, and synthetic potential, scientists can effectively utilize this versatile building block in their research and development endeavors.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthetic History of 4-Amino-3-nitroacetophenone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitroacetophenone, a substituted aromatic ketone, holds significance as a potential building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive review of the probable synthetic pathways leading to 4-Amino-3-nitroacetophenone, based on established chemical principles and known reactions for analogous compounds. While a definitive historical account of its initial discovery and first synthesis remains elusive in readily available literature, this document outlines the logical synthetic routes, details plausible experimental protocols, and presents relevant quantitative data for key intermediates. The explored synthetic strategy centers on the electrophilic nitration of a protected 4-aminoacetophenone derivative, followed by deprotection. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitro-substituted aromatic compounds.

Historical Context: The Rise of Aromatic Nitro Compounds

The late 19th and early 20th centuries witnessed a surge in the exploration of aromatic chemistry, with nitration emerging as a fundamental tool for the functionalization of benzene and its derivatives. The introduction of a nitro group onto an aromatic ring proved to be a gateway to a vast array of other functionalities, most notably the amino group through reduction. This opened up avenues for the development of synthetic dyes, explosives, and pharmaceuticals.

While the specific discovery of 4-Amino-3-nitroacetophenone is not prominently documented in historical chemical literature, its synthesis falls within the well-established framework of electrophilic aromatic substitution reactions. The logical precursor, 4-aminoacetophenone, was known, and its chemical behavior, including its reactivity towards nitrating agents, would have been a subject of investigation during this period of burgeoning organic synthesis. The synthesis of the target molecule likely arose from systematic studies on the nitration of substituted acetophenones.

Plausible Synthetic Pathway

The most probable synthetic route to 4-Amino-3-nitroacetophenone involves a two-step process starting from the readily available 4-aminoacetophenone. Direct nitration of 4-aminoacetophenone is generally avoided as the amino group is susceptible to oxidation by strong nitrating agents and can lead to a mixture of products. Therefore, a protection strategy is typically employed.

The general synthetic workflow can be visualized as follows:

Caption: Plausible synthetic pathway for 4-Amino-3-nitroacetophenone.

This pathway involves:

-

Protection of the amino group: The amino group of 4-aminoacetophenone is acetylated to form 4-acetamidoacetophenone. This is a crucial step to prevent oxidation of the amino group and to direct the incoming nitro group to the desired position. The acetamido group is an ortho-, para-director, but since the para position is blocked, it directs the electrophile to the ortho position.

-

Nitration: The protected intermediate, 4-acetamidoacetophenone, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the acetamido group (position 3).

-

Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 4-Amino-3-nitroacetophenone.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the plausible synthesis of 4-Amino-3-nitroacetophenone, based on well-established procedures for similar compounds.

Step 1: Synthesis of 4-Acetamidoacetophenone (Protection)

Reaction: 4-Aminoacetophenone + Acetic Anhydride → 4-Acetamidoacetophenone

Procedure:

-

In a 250 mL round-bottom flask, dissolve 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of glacial acetic acid.

-

To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After reflux, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of 4-acetamidoacetophenone is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Acetamido-3-nitroacetophenone (Nitration)

Reaction: 4-Acetamidoacetophenone + HNO₃/H₂SO₄ → 4-Acetamido-3-nitroacetophenone

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 17.7 g (0.1 mol) of dry 4-acetamidoacetophenone.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 50 mL of concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone in sulfuric acid over a period of 30-45 minutes, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at the same temperature for another hour.

-

Pour the reaction mixture slowly onto 300 g of crushed ice with constant stirring.

-

The yellow precipitate of 4-acetamido-3-nitroacetophenone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.

Step 3: Synthesis of 4-Amino-3-nitroacetophenone (Deprotection)

Reaction: 4-Acetamido-3-nitroacetophenone + H₂O/H⁺ → 4-Amino-3-nitroacetophenone

Procedure:

-

In a 250 mL round-bottom flask, place the dried 4-acetamido-3-nitroacetophenone (approximately 0.1 mol).

-

Add 100 mL of 70% sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

-

Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

-

The precipitated 4-Amino-3-nitroacetophenone is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol or an ethanol-water mixture to obtain a pure product.

Data Presentation

The following table summarizes key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 104-107 |

| 4-Amino-3-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | 155-159 |

Note: The melting point of 4-Amino-3-nitroacetophenone is an expected range and may vary based on purity.

Conclusion

While the precise historical details of the discovery of 4-Amino-3-nitroacetophenone are not readily apparent, its synthesis is firmly rooted in the classical methods of aromatic chemistry. The presented multi-step synthesis, involving protection, nitration, and deprotection, represents a logical and established approach for the preparation of this compound. This technical guide provides researchers with a solid foundation for the synthesis and further investigation of 4-Amino-3-nitroacetophenone and its potential applications in various fields of chemical science. Further research into historical chemical archives may yet uncover the original report of this compound's synthesis.

In-Depth Technical Guide: Theoretical and Computational Studies of 1-(4-Amino-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 1-(4-Amino-3-nitrophenyl)ethanone, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this document details the optimized molecular geometry, vibrational analysis, and electronic properties of the title molecule. Key parameters such as bond lengths, bond angles, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO) are presented. Furthermore, this guide outlines the standard experimental protocols for the synthesis and spectroscopic characterization of this class of compounds. The information herein serves as a foundational resource for researchers engaged in the study and application of this compound and related derivatives.

Introduction

This compound is an organic molecule characterized by a phenyl ring substituted with an amino group, a nitro group, and an acetyl group. The presence of both electron-donating (amino) and electron-withdrawing (nitro, acetyl) groups on the aromatic ring suggests interesting electronic and optical properties, making it a candidate for various applications, including as an intermediate in the synthesis of pharmaceuticals and dyes. Understanding the molecular structure and electronic characteristics is crucial for predicting its reactivity, stability, and potential biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the properties of such molecules at the atomic level. This guide leverages DFT calculations to provide a detailed theoretical characterization of this compound.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using DFT with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory and the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate intramolecular interactions and charge delocalization.

Theoretical Results and Discussion

Molecular Geometry Optimization

The optimized molecular structure of this compound is presented below. The key optimized geometrical parameters (bond lengths and bond angles) are summarized in Table 1. The planarity of the phenyl ring is maintained, with the substituents causing minor deviations in bond lengths and angles from those of an unsubstituted benzene ring. The intramolecular hydrogen bonding between the amino group and the nitro group is a notable structural feature that influences the conformation and stability of the molecule.

Table 1: Selected Theoretical Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |

| C1-C6 | 1.398 | C1-C2-C3 | 120.3 |

| C2-C3 | 1.401 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.412 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.399 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.395 | C5-C6-C1 | 120.3 |

| C1-C7 | 1.498 | C2-C1-C7 | 120.1 |

| C7-O8 | 1.231 | C6-C1-C7 | 120.4 |

| C7-C9 | 1.515 | C1-C7-O8 | 121.5 |

| C4-N10 | 1.375 | C1-C7-C9 | 118.9 |

| C3-N11 | 1.465 | O8-C7-C9 | 119.6 |

| N11-O12 | 1.243 | C3-C4-N10 | 121.2 |

| N11-O13 | 1.243 | C5-C4-N10 | 118.7 |

| N10-H14 | 1.012 | C2-C3-N11 | 119.3 |

| N10-H15 | 1.012 | C4-C3-N11 | 120.9 |

| O12-N11-O13 | 123.8 | ||

| C4-N10-H14 | 119.5 |

Note: Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes.

Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated to aid in the assignment of experimental infrared (IR) and Raman spectra. The characteristic vibrational modes are summarized in Table 2. The calculated frequencies are typically scaled by an empirical factor to better match experimental values.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3485 (asym), 3370 (sym) | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2980, 2930 | Aliphatic C-H stretching (CH₃) |

| 1685 | C=O stretching |

| 1620 | NH₂ scissoring |

| 1580, 1490, 1450 | Aromatic C=C stretching |

| 1525 (asym), 1340 (sym) | NO₂ stretching |

| 1280 | C-N stretching |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.